molecular formula C13H12N2O2 B5214530 2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B5214530
M. Wt: 228.25 g/mol
InChI Key: IZIDUIIJKSFQHI-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a pyridine ring fused to a tetrahydroisoindole-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the condensation of pyridine derivatives with cyclic anhydrides. One common method includes the reaction of 2-aminopyridine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as acetic acid . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Tetrahydroisoindole derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific fusion of pyridine and tetrahydroisoindole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-2-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12-9-5-1-2-6-10(9)13(17)15(12)11-7-3-4-8-14-11/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIDUIIJKSFQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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